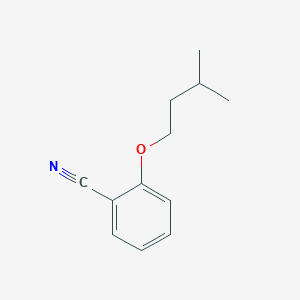

2-(Isopentyloxy)benzonitrile

Description

Properties

IUPAC Name |

2-(3-methylbutoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJQFRBMKYYJEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopentyloxy Benzonitrile

Strategies for Aryl Ether Formation in Benzonitrile (B105546) Scaffolds

The construction of the aryl ether linkage in 2-(isopentyloxy)benzonitrile can be achieved by reacting a phenol (B47542) derivative (2-cyanophenol) with an alkylating agent or by coupling an aryl halide with an alcohol. This section explores various catalytic and non-catalytic methods for this key transformation.

Classical Williamson Ether Synthesis Approaches and Modern Adaptations

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. byjus.comwikipedia.org In the context of this compound, this approach entails the deprotonation of 2-cyanophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopentyl halide (e.g., 1-bromo-3-methylbutane).

The reaction is typically conducted in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from 50 to 100 °C. byjus.comwikipedia.orgjk-sci.com The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are prone to undergo E2 elimination as a competing side reaction. masterorganicchemistry.comchemistrytalk.org

Modern adaptations have improved the efficiency and environmental footprint of this classical reaction. Phase transfer catalysis, for instance, is common in industrial applications to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. wikipedia.org This technique can enhance reaction rates and yields under milder conditions.

| Parameter | Classical Williamson Ether Synthesis |

| Reactants | 2-Cyanophenol, Isopentyl Halide (Br, I) |

| Base | K₂CO₃, NaOH, KOH |

| Solvent | Acetonitrile, N,N-Dimethylformamide (DMF) |

| Temperature | 50-100 °C |

| Mechanism | SN2 |

| Key Feature | Relies on a primary alkyl halide to avoid elimination. masterorganicchemistry.com |

Transition Metal-Catalyzed Coupling Reactions for C-O Bond Formation

Transition metal catalysis provides powerful alternatives for forming C-O bonds, often with broader substrate scope and milder conditions compared to classical methods.

Ullmann-type Reactions: The Ullmann condensation is a copper-promoted reaction that can be used to synthesize aryl ethers from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In this approach, 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) could be coupled with isopentyl alcohol. Traditional Ullmann reactions required harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.orgmagtech.com.cn However, modern protocols utilize soluble copper catalysts, often with ligands such as 1,10-phenanthroline (B135089) or picolinic acid, which allow the reaction to proceed under significantly milder conditions. nih.govrsc.org These improved systems have broadened the applicability of the Ullmann ether synthesis in academia and industry. mdpi.com

Buchwald-Hartwig Approaches: The palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O bond formation, providing a versatile method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org For the synthesis of this compound, this would involve reacting 2-halobenzonitrile with isopentyl alcohol. The choice of ligand (e.g., bulky, electron-rich phosphines) and base (e.g., sodium tert-butoxide, cesium carbonate) is critical for achieving high yields. wuxiapptec.comlibretexts.org This methodology is known for its excellent functional group tolerance and generally mild reaction conditions. wikipedia.org

| Reaction Type | Catalyst | Ligand (Example) | Reactants | Typical Conditions |

| Ullmann-type | Copper (e.g., CuI) | 1,10-Phenanthroline | 2-Halobenzonitrile, Isopentyl alcohol | High temperature, polar solvent (e.g., DMF) |

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)₂) | Bulky phosphines (e.g., XPhos) | 2-Halobenzonitrile, Isopentyl alcohol | Base (e.g., Cs₂CO₃), Toluene or Dioxane |

Dehydrogenative Coupling and C-H Alkoxylation Strategies

Direct C-H functionalization represents a highly atom-economical approach to bond formation, as it avoids the need for pre-functionalized starting materials like aryl halides. nih.gov Palladium-catalyzed C-H alkoxylation allows for the direct coupling of an aryl C-H bond with an alcohol. researchgate.netmdpi.comrsc.org In this strategy, the C-H bond ortho to the nitrile group in benzonitrile could be directly coupled with isopentyl alcohol. These reactions often require a directing group to achieve regioselectivity and an oxidant to regenerate the active catalyst. researchgate.net

Rhodium-catalyzed C-H functionalization has also emerged as a powerful tool. nih.gov Rhodium complexes can catalyze the olefination of alkylnitriles with alcohols through a dehydrogenative coupling process, and similar principles can be applied to C-H alkoxylation. liv.ac.uk While highly advanced, these methods offer a streamlined route to the target molecule by activating an otherwise inert C-H bond. sioc-journal.cn

Sustainable and Green Chemistry Approaches in Ether Synthesis

Efforts to develop more environmentally benign synthetic methods have led to the adoption of green chemistry principles in ether synthesis.

Catalytic, Solvent-Free Methods: The Williamson synthesis can be adapted to solvent-free conditions, particularly when reacting phenols. researchgate.net For example, the etherification of phenols has been performed efficiently using a solid base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) under solvent-free conditions, which simplifies workup and reduces waste. researchgate.net Catalytic versions of the Williamson synthesis aim to use weak, low-cost alkylating agents at high temperatures, reducing salt production and avoiding carcinogenic reagents. acs.org

Microwave-Assisted Methods: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate the rate of many reactions, including ether synthesis. thieme-connect.com Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tsijournals.comrroij.com The Williamson ether synthesis, when performed under microwave conditions, can often be completed in minutes rather than hours, sometimes even at room temperature and in the absence of a solvent. tsijournals.comhakon-art.com

| Green Approach | Description | Advantages | Reference |

| Solvent-Free | Reaction is run without a solvent, often with a solid base. | Reduced waste, simplified purification, environmentally friendly. | researchgate.net |

| Microwave-Assisted | Uses microwave irradiation for rapid heating. | Drastically reduced reaction times, increased yields, energy efficient. | thieme-connect.com |

| Catalytic CWES | Uses catalytic amounts of reagents and weak alkylating agents. | Avoids stoichiometric salt waste, uses less hazardous materials. | acs.org |

Strategies for Nitrile Functional Group Introduction onto Aryl Ethers

An alternative synthetic disconnection involves forming the nitrile group on a pre-existing aryl ether scaffold. This retrosynthetic approach starts with a molecule like 1-halo-2-(isopentyloxy)benzene and introduces the cyano group in a subsequent step.

Palladium-Catalyzed Cyanation of Aryl Halides (e.g., with Potassium Ferrocyanide)

The introduction of a nitrile group onto an aromatic ring can be effectively achieved through palladium-catalyzed cyanation of aryl halides. While traditional methods often use highly toxic cyanide sources like KCN or NaCN, modern protocols favor the use of safer, less toxic alternatives. atlanchimpharma.com

Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as an advantageous cyanating agent due to its low toxicity and stability. atlanchimpharma.comresearchgate.net The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net This catalytic system can efficiently transfer the cyanide ions from the iron center to the aryl halide. researchgate.net The reaction is applicable to a wide range of (hetero)aryl chlorides and bromides, making it a practical and safer method for synthesizing aryl nitriles. nih.govresearchgate.netrsc.org

| Parameter | Details |

| Reactant | 1-Bromo-2-(isopentyloxy)benzene or 1-Chloro-2-(isopentyloxy)benzene |

| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | dppf, XPhos, or other bulky phosphines |

| Key Feature | Utilizes a non-toxic and inexpensive cyanide source. atlanchimpharma.comresearchgate.net |

| Benefit | Safer and more environmentally benign than traditional cyanation methods. |

Dehydration of Primary Amides

The dehydration of primary amides represents a fundamental and efficient pathway to synthesizing nitriles. rsc.org This transformation involves the removal of a water molecule from a primary amide (R-CONH₂) to yield the corresponding nitrile (R-CN). A wide array of dehydrating agents and catalytic systems has been developed to facilitate this conversion under various reaction conditions. researchgate.netresearchgate.net

Historically, strong dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) were commonly employed. researchgate.netmasterorganicchemistry.com While effective, these reagents often require harsh conditions. Modern methods have introduced milder and more selective reagents. For instance, systems like ethyl dichlorophosphate/DBU and various phosphorus(III) reagents, including PCl₃ and P(NMe₂)₃, have been developed to convert primary amides to nitriles in high yields under mild conditions with broad substrate compatibility. researchgate.netnih.gov The mechanism often involves the activation of the amide oxygen, making it a better leaving group, followed by elimination to form the nitrile. nih.gov

For the synthesis of this compound, this method would start from 2-(isopentyloxy)benzamide. The choice of dehydrating agent would depend on the desired scale and tolerance of other functional groups.

| Dehydrating Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent | Classic, strong dehydrating agent | researchgate.netmasterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent | Common and effective, but can be harsh | researchgate.net |

| Trifluoroacetic Anhydride (TFAA) | Pyridine or other base, room temperature | Mild conditions, good for sensitive substrates | researchgate.net |

| PCl₃ / Diethylamine | Mild conditions, short reaction times | High-yielding and operationally simple | nih.gov |

| Oxalyl Chloride / Et₃N | Inert solvent, low temperature | Forms an intermediate that readily eliminates | nih.gov |

Nucleophilic Substitution Reactions with Cyanide Sources

Nucleophilic substitution is a cornerstone of nitrile synthesis, typically involving the reaction of an alkyl or aryl halide with a cyanide salt. thieme-connect.dechemguide.co.uk For alkyl halides, the reaction with sodium or potassium cyanide in a polar aprotic solvent like DMSO or ethanol (B145695) is a classic Sₙ2 reaction, leading to the formation of a new carbon-carbon bond and the corresponding nitrile. chemguide.co.ukchemistrystudent.comdocbrown.info The reactivity of the halide follows the order I > Br > Cl. chemistrystudent.com

In the context of synthesizing aryl nitriles like this compound, the direct nucleophilic aromatic substitution of an aryl halide is challenging due to the high strength of the carbon-halogen bond. However, metal-catalyzed cyanation reactions, such as the Rosenmund-von Braun reaction using copper(I) cyanide, or palladium-catalyzed cross-coupling reactions, provide effective routes from aryl halides or triflates to benzonitriles. These catalyzed reactions proceed under milder conditions than traditional nucleophilic aromatic substitution.

| Cyanide Source | Substrate | Typical Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| NaCN or KCN | Alkyl Halides | Ethanol or DMSO, heat under reflux | Sₙ2 Nucleophilic Substitution | chemguide.co.ukchemistrystudent.com |

| CuCN | Aryl Halides | High temperatures (150-200 °C), polar solvents (DMF, NMP) | Rosenmund-von Braun Reaction | researchgate.net |

| Zn(CN)₂ / Pd catalyst | Aryl Halides/Triflates | Pd(0) catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF) | Palladium-Catalyzed Cross-Coupling | researchgate.net |

| K₄[Fe(CN)₆] / Pd catalyst | Aryl Halides | Pd(OAc)₂, ligand (e.g., dppf), base | Palladium-Catalyzed Cross-Coupling | researchgate.net |

Oxidation of Aldehydes or Primary Amines

The nitrile functional group can also be installed through the oxidation of other nitrogen-containing functional groups or via the direct conversion of aldehydes. The one-pot transformation of aldehydes into nitriles is particularly attractive due to the wide availability of aldehydes. rsc.org This conversion is typically achieved by first forming an aldoxime intermediate through reaction with a hydroxylamine (B1172632) source, followed by in-situ dehydration. nih.gov Modern protocols often use a single set of reagents to effect the entire transformation. organic-chemistry.org For example, iodine can catalyze the oxidative conversion of aldehydes to nitriles using ammonium (B1175870) acetate as the nitrogen source and an oxidant like tert-butyl hydroperoxide (TBHP). rsc.org Other methods utilize hypervalent iodine reagents or transition-metal-free systems. researchgate.net

Alternatively, primary amines (R-CH₂NH₂) can be oxidized to nitriles, although this is a less common route for aryl nitriles. This transformation typically requires a metal catalyst and an oxidant.

| Starting Material | Reagent System | Key Features | Reference |

|---|---|---|---|

| Aldehyde | NH₂OH·HCl, followed by a dehydrating agent | Two-step, one-pot procedure | nih.gov |

| Aldehyde | I₂ (catalyst), NH₄OAc, TBHP (oxidant) | Mild, metal-free catalytic system | rsc.org |

| Aldehyde | NH₃, H₂O₂, catalyst | Direct conversion using ammonia | researchgate.net |

| Aldehyde | Oxoammonium Salt (e.g., Bobbitt's salt), HMDS | Mild conditions with a broad scope | orgsyn.org |

| Primary Amine | Metal catalyst (e.g., Cu), O₂ or other oxidant | Aerobic oxidation | researchgate.net |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of a multi-functional molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis involves the sequential modification of a single starting material. For this compound, a plausible linear pathway would be:

Start with 2-hydroxybenzonitrile.

Perform a Williamson ether synthesis by reacting the phenolic hydroxyl group with an isopentyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base like potassium carbonate (K₂CO₃).

A potential convergent pathway for this compound could be:

Fragment A Synthesis: Prepare 1-bromo-2-(isopentyloxy)benzene. This can be achieved by reacting 2-bromophenol (B46759) with an isopentyl halide via a Williamson ether synthesis.

Fragment B Source: A cyanide source, such as copper(I) cyanide or zinc cyanide.

Fragment Coupling: Combine Fragment A with the cyanide source using a metal-catalyzed cyanation reaction (e.g., a Rosenmund-von Braun or a palladium-catalyzed reaction) to form the final product, this compound.

Reaction Optimization and Scalability Studies in the Synthesis of Aryl Ethers and Benzonitriles

Optimizing the key bond-forming reactions is critical for developing a scalable and efficient synthesis. For this compound, the two critical transformations are the formation of the aryl ether bond and the introduction of the benzonitrile group.

Aryl Ether Synthesis Optimization: The Williamson ether synthesis is a common method for forming aryl ethers. organic-chemistry.org Optimization studies for this reaction, particularly for C-O cross-coupling, often focus on several parameters:

Catalyst System: While the classic Williamson synthesis is often uncatalyzed, modern cross-coupling reactions for aryl ether formation rely on catalysts, typically copper or palladium-based. jsynthchem.comorganic-chemistry.org For copper-catalyzed reactions, the choice of ligand (e.g., N,N-dimethylglycine, phenanthroline derivatives) is crucial for achieving high yields under mild conditions. organic-chemistry.org

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction rates and yields by influencing the deprotonation of the phenol. rsc.org

Solvent: Polar aprotic solvents like DMF and DMSO are commonly used to dissolve the reactants and facilitate the reaction. jsynthchem.comrsc.org

Temperature: Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the substrates and the catalyst system employed. organic-chemistry.org

Benzonitrile Synthesis Optimization: If synthesizing the nitrile from an aldehyde, optimization might involve screening different nitrogen sources, catalysts, and oxidants. rsc.org For instance, in an iodine-catalyzed system, the molar ratio of aldehyde to ammonium salt and oxidant, along with reaction time and temperature, would be key variables. rsc.org When scaling up, factors such as the cost of reagents, potential for exothermic reactions, and ease of product purification become paramount. Industrial production of benzonitrile often relies on the ammoxidation of toluene, a gas-phase catalytic reaction that is highly optimized for large-scale continuous manufacturing but may not be suitable for substituted benzonitriles on a lab scale. medcraveonline.com

Scalability challenges for either key step include managing heat transfer in large reactors, handling potentially toxic reagents like cyanide salts safely, and developing robust purification methods (e.g., crystallization vs. chromatography) that are efficient on a larger scale.

Chemical Reactivity and Transformation of 2 Isopentyloxy Benzonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity is the basis for most of its characteristic reactions.

The electrophilic carbon of the nitrile group is a target for various nucleophiles. These addition reactions are fundamental to the synthetic utility of nitriles, allowing for the formation of ketones, esters, and other important chemical structures.

Grignard Reactions: Grignard reagents (R-MgX) readily attack the electrophilic carbon of the nitrile. The initial reaction forms an imine salt intermediate, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.comshaalaa.comdoubtnut.comchemistrysteps.comlibretexts.orgsciencemadness.org This provides a reliable method for synthesizing phenyl ketones. sciencemadness.org For 2-(isopentyloxy)benzonitrile, reaction with a Grignard reagent followed by hydrolysis would produce a 2-(isopentyloxy)phenyl ketone derivative.

Pinner Reaction: In the presence of an acid catalyst, nitriles react with alcohols to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This reaction is initiated by the protonation of the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the alcohol. d-nb.infonih.gov The resulting Pinner salts are versatile intermediates that can be hydrolyzed to esters, react with amines to form amidines, or with excess alcohol to yield orthoesters. wikipedia.orgnih.gov

Blaise Reaction: The Blaise reaction involves the reaction of a nitrile with an α-haloester in the presence of zinc metal to form a β-ketoester after hydrolysis. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an organozinc intermediate from the α-haloester, which then adds to the nitrile carbon. organic-chemistry.org An improved procedure using activated zinc and tetrahydrofuran as a solvent has been shown to increase yields. organic-chemistry.org

Houben–Hoesch Reaction: This reaction is a type of Friedel-Crafts acylation where a nitrile reacts with an electron-rich arene in the presence of a Lewis acid and hydrogen chloride to form an aryl ketone. wikipedia.org An imine is formed as an intermediate, which is subsequently hydrolyzed. wikipedia.org The attacking electrophile is believed to be a protonated nitrile species. wikipedia.orgresearchgate.net

| Reaction Name | Reagents | Intermediate | Final Product (from this compound) |

|---|

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine salt | 1-(2-(Isopentyloxy)phenyl)-1-alkanone | | Pinner Reaction | R'OH, HCl | Imino ester salt (Pinner salt) | 2-(Isopentyloxy)benzoic acid ester | | Blaise Reaction | 1. α-bromoester, Zn 2. H₃O⁺ | Metalloimine | β-Ketoester | | Houben–Hoesch Reaction | Electron-rich arene, Lewis acid, HCl | Imine | Aryl (2-(isopentyloxy)phenyl) ketone |

Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. chemistrysteps.compearson.comchemistrysteps.com The reaction proceeds through the addition of water across the carbon-nitrogen triple bond.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the nitrile is heated, typically under reflux. libretexts.org The reaction begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon, making it susceptible to attack by water. chemistrysteps.comchemistrysteps.comlibretexts.org An intermediate imidic acid is formed, which then tautomerizes to the more stable amide. chemistrysteps.comchemistrysteps.com With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.comlibretexts.org

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. chemistrysteps.comlibretexts.orgweebly.com This forms an intermediate that, after protonation, tautomerizes to an amide. chemistrysteps.comweebly.com Under basic conditions, the final product is the salt of the carboxylic acid (a carboxylate), which must be acidified in a separate step to isolate the free carboxylic acid. libretexts.orgweebly.com It is possible to control the reaction to selectively produce the amide by using milder conditions, such as lower temperatures or specific catalysts. nih.govresearchgate.netsemanticscholar.orgarkat-usa.org

| Condition | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acidic | H₃O⁺, Heat | 2-(Isopentyloxy)benzamide | 2-(Isopentyloxy)benzoic acid |

| Basic | 1. NaOH, Heat 2. H₃O⁺ | 2-(Isopentyloxy)benzamide | 2-(Isopentyloxy)benzoic acid |

The nitrile group can be reduced to a primary amine using various reducing agents. This transformation is a valuable method for synthesizing primary amines from compounds containing a cyano group.

Catalytic Hydrogenation: Nitriles can be hydrogenated to primary amines in the presence of a metal catalyst such as platinum, rhodium, or palladium. researchgate.net The reaction involves the addition of two molecules of hydrogen gas across the triple bond.

Chemical Reduction: A common and effective method for nitrile reduction is the use of strong hydride-donating reagents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of hydride to the nitrile carbon, forming a primary amine after an aqueous workup. libretexts.org Other reagents, such as diisopropylaminoborane catalyzed by lithium borohydride, have also been shown to effectively reduce aromatic nitriles to benzylamines. nih.gov Benzonitrile (B105546) has been successfully reduced to benzylamine using a palladium-loaded titanium(IV) oxide photocatalyst.

| Method | Reagents | Product (from this compound) |

|---|---|---|

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd, Rh) | (2-(Isopentyloxy)phenyl)methanamine |

| Chemical Reduction | 1. LiAlH₄ 2. H₂O | (2-(Isopentyloxy)phenyl)methanamine |

This class of reactions typically involves the removal of a proton from a carbon atom adjacent (in the α-position) to the nitrile group. However, in the case of this compound, the nitrile group is directly attached to the aromatic ring. Aromatic carbons are sp²-hybridized and their protons are not readily removed under standard basic conditions. Therefore, α-deprotonation in the traditional sense is not a characteristic reaction for this compound.

The lone pair of electrons on the sp-hybridized nitrogen atom of the nitrile group allows it to act as a ligand, coordinating to various metal centers. This ability to form coordination complexes is a well-established aspect of nitrile chemistry, although it is less commonly exploited in standard organic synthesis compared to other reactions of the nitrile group.

Reactions Involving the Aryl Ether Linkage

The aryl ether bond (Ar-O-R) in this compound is generally stable and resistant to cleavage. However, under specific and often harsh conditions, this bond can be broken. The cleavage of aryl ethers is a significant reaction in contexts such as lignin depolymerization. researchgate.net

Cleavage typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids. The reaction mechanism can involve protonation of the ether oxygen followed by nucleophilic attack by a halide ion on the alkyl carbon, resulting in the formation of a phenol (B47542) and an alkyl halide. Recent research has explored various catalytic systems for aryl ether cleavage, including synergistic metal catalysts and reductive methods using alkali metals. researchgate.netnih.gov For this compound, cleavage of the ether linkage would yield 2-cyanophenol and an isopentyl derivative (e.g., isopentyl bromide if HBr is used).

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-(Isopentyloxy)benzamide |

| 2-(Isopentyloxy)benzoic acid |

| (2-(Isopentyloxy)phenyl)methanamine |

| 2-Cyanophenol |

| 1-(2-(Isopentyloxy)phenyl)-1-alkanone |

| 2-(Isopentyloxy)benzoic acid ester |

| Aryl (2-isopentyloxy)phenyl) ketone |

| Isopentyl bromide |

| Lithium aluminum hydride |

| Diisopropylaminoborane |

| Lithium borohydride |

| Sodium hydroxide |

| Hydrobromic acid |

| Tetrahydrofuran |

| Zinc |

Reactions Involving the Aryl Ether Linkage

Cleavage Reactions of the Ether Bond

The ether linkage in this compound is susceptible to cleavage under strong acidic or specific Lewis acid conditions, a common reaction for aryl alkyl ethers. This process typically yields 2-hydroxybenzonitrile (2-cyanophenol) and an isopentyloxy-derived species.

One of the most effective reagents for the cleavage of aryl ethers is boron tribromide (BBr₃). The reaction proceeds through the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by the nucleophilic attack of a bromide ion on the alkyl group. This methodology is widely applicable for the dealkylation of aryl ethers to yield phenols.

A plausible reaction scheme for the cleavage of the ether bond in this compound using boron tribromide is presented below:

Reaction Scheme: this compound + BBr₃ → 2-Hydroxybenzonitrile + Isopentyl bromide

Detailed mechanistic studies on analogous aryl methyl ethers suggest a pathway involving charged intermediates. It is proposed that one equivalent of BBr₃ can cleave up to three equivalents of the ether, leading to the formation of a tri(aryloxy)borane intermediate before hydrolysis. nih.gov

| Reagent | Product(s) | Conditions | Reference |

| Boron Tribromide (BBr₃) | 2-Hydroxybenzonitrile, Isopentyl bromide | Inert solvent (e.g., CH₂Cl₂) | nih.govresearchgate.netcore.ac.uk |

| Hydrogen Iodide (HI) | 2-Hydroxybenzonitrile, Isopentyl iodide | Reflux | (General ether cleavage) |

| Hydrogen Bromide (HBr) | 2-Hydroxybenzonitrile, Isopentyl bromide | Reflux | (General ether cleavage) |

Rearrangement Processes

Aryl ethers, particularly those with allylic or benzylic substituents, can undergo intramolecular rearrangement reactions. For this compound, a direct thermal or acid-catalyzed rearrangement of the saturated isopentyloxy group is not a commonly observed pathway under standard conditions.

However, related rearrangement processes in similar systems provide insight into potential, albeit likely low-yield, transformations. For instance, the researchgate.netnih.gov O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates can be catalyzed by a chiral π–Cu(II) complex, indicating that with appropriate activation and catalytic systems, migration of the alkyl group from oxygen to a carbon atom of the aromatic ring could be induced. nih.gov Such a rearrangement for this compound would be a complex process requiring significant activation energy to break the sp³ C-O bond and form a new C-C bond with the aromatic ring.

Another relevant rearrangement is the nih.govnih.gov-Wittig rearrangement, which has been studied for 2-(2-benzyloxy)aryloxazolines. nih.gov This process involves the deprotonation of the benzylic carbon followed by a concerted rearrangement. For this compound, a similar rearrangement would necessitate deprotonation at the carbon adjacent to the ether oxygen, which is not favored due to the lack of activating groups on the alkyl chain.

While direct rearrangement of the isopentyloxy group is not a prominent reaction, it is a theoretical possibility under specific catalytic or photolytic conditions that could facilitate the formation of reactive intermediates.

Reactivity of the Isopentyloxy Moiety (e.g., at the alkyl chain)

The isopentyloxy group in this compound can undergo reactions characteristic of alkyl chains, particularly at the benzylic-like position (the carbon atom attached to the ether oxygen). However, the reactivity is generally lower compared to a true benzylic carbon directly attached to the aromatic ring.

Oxidation: Oxidation of the alkyl side-chain of alkylbenzenes is a common reaction, typically leading to a carboxylic acid at the benzylic position. libretexts.orglibretexts.org For this compound, the carbon atom attached to the oxygen is not a benzylic carbon in the traditional sense. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions might lead to cleavage of the ether bond or degradation of the molecule rather than selective oxidation of the alkyl chain.

Halogenation: Free radical halogenation, for instance with N-bromosuccinimide (NBS), is a selective method for introducing a halogen at the benzylic position of alkylbenzenes. youtube.comyoutube.com For the isopentyloxy group, the carbon adjacent to the oxygen is the most likely site for radical attack due to some stabilization of the resulting radical by the adjacent oxygen atom. However, this reaction is expected to be less efficient than for true benzylic positions.

| Reaction Type | Reagent | Potential Product | Conditions |

| Radical Bromination | N-Bromosuccinimide (NBS) | 2-(1-Bromo-3-methylbutoxy)benzonitrile | Radical initiator (e.g., AIBN), heat or light |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of its key potential transformations can be inferred from studies on analogous compounds.

Mechanism of Ether Cleavage with BBr₃: The cleavage of aryl methyl ethers with BBr₃ has been the subject of computational studies. nih.govcore.ac.uknih.govgvsu.edu The reaction is initiated by the formation of an adduct between the ether's oxygen atom and the Lewis acidic boron of BBr₃. A proposed mechanistic pathway involves a bimolecular reaction between two of these adducts, where a bromide from one adduct attacks the methyl group of the other. nih.govgvsu.edu This leads to the formation of a charged intermediate. An alternative, more recently proposed mechanism suggests a three-cycle process where one molecule of BBr₃ can cleave three molecules of the ether, forming a tri(aryloxy)borane intermediate, which is then hydrolyzed during workup. nih.gov This latter mechanism would also be plausible for the cleavage of this compound.

Mechanism of Rearrangement Reactions: For hypothetical rearrangement reactions, the mechanisms would depend on the specific type of rearrangement. A researchgate.netnih.gov O-to-C rearrangement, as seen with allylic naphthyl ethers catalyzed by a Cu(II) complex, is believed to proceed through a tight ion pair intermediate. nih.gov Crossover experiments in these systems have shown the intramolecular nature of this transformation. nih.gov A researchgate.netnih.gov-sigmatropic rearrangement, if applicable, would proceed through a concerted, cyclic transition state. acs.orgrsc.org Mechanistic studies often employ kinetic analysis and computational modeling to elucidate the transition states and intermediates involved. acs.orgnih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Studies on 2 Isopentyloxy Benzonitrile

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure. The analysis of 2-(isopentyloxy)benzonitrile by these methods reveals characteristic vibrational modes that confirm its key structural features. researchgate.net The spectra are interpreted by assigning observed absorption (FT-IR) or scattering (FT-Raman) bands to specific molecular vibrations, such as stretching, bending, and torsional modes. scribd.com

The most prominent feature in the vibrational spectra is the nitrile (C≡N) stretching vibration, which typically appears as a sharp, intense band in the 2220-2230 cm⁻¹ region. researchgate.net This band is a definitive marker for the nitrile functional group. The presence of the aromatic ring is confirmed by several bands: C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching vibrations within the 1450-1610 cm⁻¹ range. The ortho-substitution pattern on the benzene (B151609) ring gives rise to specific out-of-plane C-H bending modes, typically observed around 750 cm⁻¹.

The isopentyloxy group is identified by the aliphatic C-H stretching vibrations of its methyl and methylene (B1212753) components, which are found just below 3000 cm⁻¹. Furthermore, the ether linkage (Ar-O-C) is evidenced by a strong, characteristic asymmetric C-O-C stretching band, expected around 1250 cm⁻¹, and a symmetric stretching mode near 1040 cm⁻¹. semanticscholar.org

FT-Raman spectroscopy provides complementary information. While the nitrile stretch is also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic ring and the C-C bonds of the alkyl chain, often produce stronger signals in Raman than in IR spectroscopy. researchgate.net Conformational insights can be gained by analyzing subtle shifts in vibrational frequencies, which can be influenced by the rotational isomerism of the flexible isopentyloxy chain.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Medium | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2960-2870 | Strong | Strong | Asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| Nitrile (C≡N) Stretch | 2230-2220 | Strong, Sharp | Medium | Stretching of the carbon-nitrogen triple bond |

| Aromatic C=C Stretch | 1610-1450 | Medium-Strong | Strong | In-plane stretching of carbon-carbon bonds in the benzene ring |

| Asymmetric C-O-C Stretch | 1260-1240 | Strong | Weak | Asymmetric stretching of the aryl-ether linkage |

| Symmetric C-O-C Stretch | 1050-1030 | Medium | Weak | Symmetric stretching of the alkyl-ether linkage |

| Ortho-substitution C-H Bend | 760-740 | Strong | Weak | Out-of-plane bending of adjacent C-H bonds on the ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Through ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the aromatic region (δ 6.9-7.6 ppm) is expected to show a complex pattern of four protons characteristic of a 1,2-disubstituted benzene ring. The signals will appear as doublets and triplets, with coupling constants revealing their ortho and meta relationships. The aliphatic region will display signals corresponding to the isopentyloxy side chain. The methylene protons adjacent to the ether oxygen (-O-CH₂-) are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around δ 4.0 ppm. The remaining protons of the isopentyl group—the subsequent methylene (-CH₂-), the methine (-CH-), and the two diastereotopic methyl (-CH₃) groups—will appear further upfield, with their multiplicity (splitting patterns) confirming their connectivity.

¹³C NMR: The ¹³C NMR spectrum reveals the number and electronic environment of all carbon atoms. The spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The nitrile carbon (C≡N) typically appears around δ 118 ppm. chemicalbook.com The six aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon atom directly attached to the electron-donating isopentyloxy group (C-O) being the most deshielded (highest chemical shift) and the carbon bearing the nitrile group (C-CN) appearing at a lower field, typically around δ 102-104 ppm. The five carbons of the isopentyloxy group will appear in the upfield aliphatic region (δ 20-70 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between adjacent protons, allowing for the mapping of the entire spin system of the isopentyloxy chain and the aromatic ring. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, providing an unambiguous link between the ¹H and ¹³C assignments. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Assignment |

| Ar-H | 7.60-7.50 | m | 2H, Aromatic Protons |

| Ar-H | 7.05-6.90 | m | 2H, Aromatic Protons |

| -O-CH₂- | 4.05 | t | 2H, Methylene adjacent to oxygen |

| -CH₂- | 1.85 | m | 2H, Methylene |

| -CH- | 2.00 | m | 1H, Methine |

| -CH₃ | 0.98 | d | 6H, Two equivalent methyl groups |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ ppm) | Assignment |

| C-O | 160.5 | Aromatic Carbon 2 |

| Ar-C | 134.2 | Aromatic Carbon |

| Ar-C | 133.5 | Aromatic Carbon |

| Ar-C | 121.0 | Aromatic Carbon |

| Ar-C | 114.8 | Aromatic Carbon |

| C-CN | 103.7 | Aromatic Carbon 1 |

| C≡N | 118.5 | Nitrile Carbon |

| -O-CH₂- | 68.1 | Methylene Carbon |

| -CH₂- | 38.5 | Methylene Carbon |

| -CH- | 25.3 | Methine Carbon |

| -CH₃ | 22.6 | Methyl Carbons |

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₅NO), the calculated exact mass is 189.1154 Da. An HRMS measurement confirming this value would unambiguously establish the elemental composition.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically induced by electron ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺) and various fragment ions, the formation of which can be rationalized by the cleavage of specific bonds within the molecule.

For this compound, the molecular ion peak is expected at m/z = 189. The fragmentation is likely to be dominated by cleavages around the ether linkage, which is a common and energetically favorable fragmentation pathway for ethers. libretexts.org Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of an isobutyl radical (•C₄H₉) and formation of an ion at m/z = 132.

Cleavage of the Isopentyloxy Group: Homolytic cleavage of the C-O bond can result in the loss of the isopentyl radical (•C₅H₁₁), generating a 2-cyanophenol cation radical at m/z = 119.

McLafferty-type rearrangement: A hydrogen atom from the alkyl chain can be transferred to the aromatic ring or oxygen atom, followed by the elimination of a neutral pentene molecule (C₅H₁₀), also resulting in an ion at m/z = 119.

Loss of the Nitrile Group: Cleavage of the C-CN bond can lead to a fragment corresponding to the isopentyloxyphenyl cation at m/z = 163.

Fragmentation of the Benzene Ring: Loss of HCN from the molecular ion or major fragments can also occur. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Predicted Ion Structure | Formation Pathway |

| 189 | [C₁₂H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 132 | [C₈H₈NO]⁺ | Loss of •C₄H₉ from M⁺ |

| 119 | [C₇H₅NO]⁺ | Loss of C₅H₁₀ from M⁺ (rearrangement) |

| 118 | [C₇H₄NO]⁺ | Loss of •C₅H₁₁ from M⁺ |

| 91 | [C₆H₅O]⁺ | Loss of CO from [C₇H₅O]⁺ |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation |

X-ray Crystallography for Solid-State Structural Determination (if crystalline)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Should this compound be a crystalline solid, or if suitable crystals can be grown from solution, single-crystal X-ray diffraction analysis would provide an unparalleled level of structural detail.

This technique would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the benzene ring, the nitrile group, and the isopentyloxy side chain.

Torsion Angles: Detailing the conformation of the flexible isopentyloxy group and its orientation relative to the plane of the aromatic ring. This is crucial for understanding the molecule's preferred shape in the solid state.

Planarity: Quantifying the planarity of the benzonitrile (B105546) moiety.

Crystal Packing and Intermolecular Interactions: Revealing how the molecules arrange themselves in the crystal lattice and identifying any significant non-covalent interactions, such as C-H···N or C-H···π interactions, that stabilize the crystal structure.

As of now, there are no published reports of the crystal structure of this compound in crystallographic databases. The compound's flexible alkyl chain and potential for being a liquid or low-melting-point solid at room temperature might present challenges for crystallization. However, if a crystal structure were determined, it would provide a benchmark for computational models and a deeper understanding of its solid-state properties.

Computational Chemistry and Theoretical Investigations of 2 Isopentyloxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and electronic properties. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its energy, electron distribution, and other quantum mechanical properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for organic molecules. scirp.org Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data. nih.gov DFT methods are also based on quantum mechanics but use the electron density to calculate the molecule's energy, which can be computationally more efficient while providing high accuracy. researchgate.net

For a molecule like 2-(Isopentyloxy)benzonitrile, these methods would be used to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for related benzonitrile (B105546) derivatives. nih.gov The result of this calculation is the equilibrium geometry of the molecule in its ground state.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO's energy relates to its ability to accept an electron (its electron affinity). The energy difference between these two orbitals is the HOMO-LUMO gap, a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ether group, while the LUMO would likely be centered on the electron-withdrawing nitrile group and the aromatic ring. The analysis of these orbitals reveals how charge transfer can occur within the molecule upon electronic excitation. nih.gov

Table 1: Illustrative Electronic Properties Calculated from HOMO-LUMO Energies (Note: The following values are hypothetical examples to illustrate the output of a typical DFT calculation for a molecule like this compound and are not based on experimental or published computational data for this specific compound.)

| Property | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.50 |

| LUMO Energy | ELUMO | -1.20 |

| Energy Gap (Band Gap) | ΔE = ELUMO - EHOMO | 5.30 |

| Ionization Potential | I ≈ -EHOMO | 6.50 |

| Electron Affinity | A ≈ -ELUMO | 1.20 |

| Chemical Hardness | η ≈ (I - A) / 2 | 2.65 |

| Chemical Potential | μ ≈ -(I + A) / 2 | -3.85 |

| Electrophilicity Index | ω = μ² / (2η) | 2.78 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the sites of electrophilic and nucleophilic attack. nih.gov

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to attack by electrophiles. For this compound, these regions would be expected around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the isopentyloxy group. Conversely, blue regions indicate positive electrostatic potential, signifying electron-deficient areas that are prone to nucleophilic attack, which are typically found around hydrogen atoms. nih.gov Green areas represent neutral or zero potential. nih.gov

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. After performing a geometry optimization, a frequency calculation is carried out to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of its normal modes of vibration. derpharmachemica.com

These calculations provide detailed information about the molecule's vibrational modes, such as stretching, bending, and torsional motions. researchgate.net For this compound, characteristic vibrational modes would include the C≡N nitrile stretch, aromatic C-H stretches, C-O ether stretches, and various bending modes of the benzene ring and the isopentyloxy chain. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net

Quantum chemical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. nih.gov

The process involves first optimizing the molecule's geometry using a suitable method (e.g., DFT). Then, the GIAO calculation is performed on this optimized structure to yield the theoretical chemical shifts. These predicted values are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be compared directly with experimental NMR data. This comparison is a powerful tool for confirming the molecular structure and assigning experimental spectral peaks with confidence. liverpool.ac.uk

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations typically focus on single, static molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their movements and interactions with other molecules, such as solvents. stanford.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. nih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The flexible isopentyloxy side chain can adopt numerous conformations, and MD can reveal the most stable or frequently occurring shapes of the molecule in a solution. Furthermore, simulations can elucidate how the molecule behaves in a solvent, providing insights into solute-solvent interactions, the local structure of the solution, and orientational arrangements relative to neighboring molecules. semanticscholar.orgnih.gov

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of potential energy surfaces, the characterization of transition states, and the determination of reaction pathways. For benzonitrile derivatives, a significant area of computational investigation has been the [3+2] cycloaddition (32CA) reactions. These reactions are crucial for the synthesis of five-membered heterocyclic compounds.

Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to understand the regioselectivity and molecular mechanism of 32CA reactions involving benzonitrile oxides and various dipolarophiles. mdpi.comnih.govnih.gov These investigations analyze the electronic structure of the reactants to predict their reactivity. For instance, the analysis of reactivity indices derived from Conceptual DFT helps classify reactants as electrophiles or nucleophiles, predicting the flow of electron density during the reaction. mdpi.com DFT calculations have shown that these cycloadditions often proceed via a one-step mechanism through asynchronous transition states, meaning the two new chemical bonds are formed at slightly different times. nih.govnih.gov The polar nature of these reactions can also be established, ruling out non-polar, stepwise biradical mechanisms. mdpi.com

While specific studies on this compound are not prevalent, the computational methodologies applied to other benzonitrile derivatives are directly applicable. A theoretical investigation into the reaction mechanisms of this compound would likely involve the following steps:

Optimization of the ground state geometries of reactants, products, and transition states using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set.

Calculation of thermodynamic and kinetic parameters, such as activation energies (Gibbs free energies of activation) and reaction energies. nih.gov

Analysis of the electronic properties, including frontier molecular orbitals (HOMO-LUMO) and global electron density transfer (GEDT), to rationalize the observed selectivity. nih.gov

Topological analysis of the electron localization function (ELF) to understand the bonding changes along the reaction pathway. researchgate.net

These computational pathways allow for a detailed, step-by-step visualization of the reaction, providing a molecular-level understanding that is often inaccessible through experimental means alone.

Prediction of Spectroscopic Parameters (e.g., Infrared Intensities, Raman Activities)

Computational methods are extensively used for the prediction and interpretation of vibrational spectra, such as Infrared (IR) and Raman spectroscopy. DFT calculations have proven to be a reliable tool for predicting the vibrational frequencies, IR intensities, and Raman activities of molecules. nih.govaps.org For substituted benzonitriles, theoretical calculations are crucial for making unambiguous vibrational assignments of the fundamental modes. nih.govnih.gov

The process typically involves:

Optimizing the molecular geometry of this compound to a minimum on the potential energy surface.

Calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations.

Applying a scaling factor to the calculated frequencies to improve agreement with experimental data. derpharmachemica.com This factor is method- and basis-set-dependent.

Calculating the IR intensities and Raman activities for each vibrational mode.

Studies on various substituted benzonitriles, including halogenated and methoxy-benzonitriles, have demonstrated the transferability of force constants, allowing for reliable predictions across a family of related compounds. nih.govnih.gov For this compound, a computational study would predict characteristic vibrational modes associated with the benzene ring, the cyano group (-C≡N), and the isopentyloxy group (-O-CH₂-CH₂-CH(CH₃)₂).

Below is a hypothetical data table illustrating the kind of results a DFT calculation might yield for the characteristic vibrational modes of this compound, based on data for similar molecules.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Assignment |

| ν(C≡N) | 2230 | High | Moderate | Cyano group stretching |

| ν(C-O-C) asym | 1250 | High | Low | Asymmetric C-O-C stretching |

| ν(C-O-C) sym | 1040 | Moderate | Moderate | Symmetric C-O-C stretching |

| Ring breathing | 1000 | Low | High | Benzene ring breathing mode |

| γ(C-H) | 800-650 | High | Low | Out-of-plane C-H bending |

Such theoretical predictions are invaluable for interpreting experimental spectra and understanding how substituents, like the isopentyloxy group, influence the vibrational properties of the benzonitrile core. frontiersin.org

Modeling of Intermolecular Interactions and Aggregation Behavior (e.g., π-π stacking, hydrogen bonding)

The non-covalent interactions that govern the aggregation behavior of molecules are critical in determining their physical properties in the condensed phase. Computational modeling is an essential tool for investigating these weak interactions, such as π-π stacking and hydrogen bonding. unt.edunih.gov

For benzonitrile and its derivatives, π-π stacking is a significant intermolecular interaction. Theoretical calculations using methods like Møller-Plesset perturbation theory (MP2) can be used to explore the potential energy surface of dimers. banglajol.info These studies investigate various geometric configurations, including face-to-face, slipped-parallel, and T-shaped arrangements, to identify the most stable structures. For the benzonitrile homodimer, the anti-face-to-face structure has been identified as a highly stable configuration, with a significant interaction energy. banglajol.info The presence of the isopentyloxy group in this compound would modulate these interactions through steric and electronic effects.

Hydrogen bonding is another crucial interaction, particularly in the presence of suitable donor or acceptor groups. Although the benzonitrile nitrogen is a weak hydrogen bond acceptor, it can interact with hydrogen bond donors. researchgate.net More significantly, the oxygen atom of the isopentyloxy group can act as a hydrogen bond acceptor. Computational studies can quantify the strength of these interactions. Methods like the Atoms In Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to characterize the nature of these intermolecular bonds. researchgate.net

A computational study of this compound dimers might reveal the interplay between π-π stacking of the aromatic rings and weaker C-H···π or C-H···N interactions involving the alkyl chain and the nitrile group. The interaction energies can be decomposed into components like electrostatic, exchange-repulsion, and dispersion to understand the fundamental forces driving the aggregation. bohrium.com

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) | Key Contributing Forces |

| π-π Stacking | Slipped-Parallel | -2.5 to -4.0 | Dispersion, Electrostatic |

| Hydrogen Bonding (C-H···N) | T-shaped | -1.0 to -2.0 | Electrostatic |

| Hydrogen Bonding (C-H···O) | Various | -1.5 to -3.0 | Electrostatic |

Note: These values are illustrative, based on typical computational results for similar aromatic systems.

Understanding these interactions is fundamental to predicting crystal packing, solubility, and other macroscopic properties of this compound.

Analysis of Non-Linear Optical (NLO) Properties through Computational Approaches

The field of non-linear optics (NLO) involves materials that exhibit a nonlinear response to an applied optical field, which is essential for technologies like frequency conversion and optical switching. Computational chemistry plays a pivotal role in the design and screening of new NLO materials by predicting their molecular NLO properties. nih.govnih.gov Benzonitrile derivatives are often investigated as potential NLO chromophores due to the electron-withdrawing nature of the cyano group. niscpr.res.in

The key NLO properties at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as DFT and time-dependent DFT (TD-DFT). rsc.orgresearchgate.net The computational approach generally involves:

Optimizing the molecular geometry.

Calculating the static and frequency-dependent polarizability and hyperpolarizability tensors using a suitable level of theory (e.g., CAM-B3LYP, ωB97XD functionals are often preferred for NLO properties). rsc.org

Analyzing the relationship between the electronic structure and the NLO response. A large hyperpolarizability is often associated with a significant intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group, connected by a π-conjugated system.

In this compound, the isopentyloxy group acts as an electron-donating group (donor) and the benzonitrile moiety acts as an electron-accepting group (acceptor). This D-π-A structure is a classic design motif for NLO chromophores. Computational studies can quantify the efficiency of this ICT by analyzing the frontier molecular orbitals (HOMO and LUMO) and their energy gap. A smaller HOMO-LUMO gap is generally correlated with a larger hyperpolarizability.

The table below shows hypothetical calculated NLO properties for this compound, illustrating the type of data generated from computational studies.

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment | μ | ~4.5 | ~11.4 x 10⁻¹⁸ |

| Mean Polarizability | ⟨α⟩ | ~150 | ~22.2 x 10⁻²⁴ |

| First Hyperpolarizability | β_tot | ~1200 | ~10.3 x 10⁻³⁰ |

Note: These values are estimations based on computational results for similar D-π-A benzonitrile systems. The units are atomic units (a.u.) and electrostatic units (esu).

These theoretical predictions allow for the rational design of molecules with enhanced NLO properties by modifying the donor, acceptor, or π-bridge, guiding synthetic efforts toward the most promising candidates. mdpi.com

Advanced Research Applications of 2 Isopentyloxy Benzonitrile and Its Derivatives

Exploration in Materials Science

The unique combination of a polar nitrile group and an ether linkage on a benzene (B151609) ring provides a versatile scaffold for developing new materials with tailored electronic and optical properties.

Design and Synthesis of New Electronic Materials (e.g., Organic Light Emitting Diodes (OLEDs))

While specific research detailing the use of 2-(Isopentyloxy)benzonitrile in Organic Light Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the broader class of benzonitrile-based compounds has been explored for this purpose. Benzonitrile (B105546) moieties are incorporated into polymer hosts for thermally activated delayed fluorescence (TADF) emitters. These polymers have shown potential for creating high-efficiency, solution-processable green and blue TADF-OLEDs rsc.orgresearchgate.net. The inclusion of the benzonitrile group can influence the electronic properties of the host material, which is critical for efficient energy transfer in OLED devices. For instance, homopolymers based on benzonitrile have been synthesized and used as host materials, achieving high external quantum efficiencies in solution-processed OLEDs rsc.org.

Development of Non-Linear Optical (NLO) Materials

The benzonitrile functional group is a common component in chromophores designed for non-linear optical (NLO) applications, where it typically functions as an electro-acceptor nih.gov. Materials with NLO properties are crucial for technologies like optical switching and data processing. The NLO response of a material is related to its molecular structure and electronic properties, such as the dipole moment and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov.

Research on various benzonitrile derivatives shows their potential for third-order NLO properties. Theoretical and experimental studies on composite materials containing different benzonitrile derivatives embedded in a polymer matrix have been conducted to understand and predict their NLO capabilities nih.gov. While studies specifically on this compound are limited, research on the related isomer, 4-(4-pentenyloxy)benzonitrile, has demonstrated NLO effects such as self-bending and filamentation of laser beams researchgate.net. The investigation of such molecules is important for designing new materials for optoelectronic devices researchgate.netresearchgate.net. The general principle involves creating non-centrosymmetric materials, often by aligning dipolar chromophores within a polymer matrix using an external electric field, a process known as poling nih.gov.

Table 1: NLO Research on Benzonitrile Derivatives

| Compound Studied | Application/Property Investigated | Key Finding |

|---|---|---|

| (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile | Second and Third-order NLO properties in a polymer matrix | The benzonitrile group acts as an effective electro-acceptor in NLO chromophores. nih.gov |

This table presents data on related benzonitrile compounds to illustrate the research context, due to a lack of specific data for this compound.

Research in Mesoporous Materials

There is no specific information available in the search results linking this compound to research in mesoporous materials. The field of mesoporous materials generally involves the synthesis of materials with well-defined pore structures, which can be functionalized for applications in catalysis, drug delivery, and separation nih.govresearchgate.netnih.gov. Surface functionalization is often achieved using organo-silanes to introduce specific chemical groups onto the silica surface nih.gov.

Applications in Sensors and Molecular Devices

Specific applications of this compound in sensors and molecular devices are not documented in the available research.

Utility as a Versatile Synthetic Intermediate in Complex Organic Synthesis

Benzonitrile and its substituted derivatives are recognized as valuable intermediates in organic synthesis. They serve as precursors for a variety of functional groups and are used in the manufacturing of pharmaceuticals, dyes, and agrochemicals medcraveonline.comresearchgate.net. For example, substituted benzonitriles can be synthesized from the corresponding benzaldehydes or benzoic acids google.comgoogle.com. The nitrile group can be converted into amines, amides, or carboxylic acids, making it a versatile handle in the construction of complex molecules.

Contributions to Green Chemistry Methodologies as a Model Compound or Reactant

There is no specific research found that utilizes this compound as a model compound or reactant in the development of green chemistry methodologies. Research in this area related to benzonitriles has primarily focused on the development of greener synthetic routes to benzonitrile itself, for example, by using ionic liquids as recyclable catalysts and solvents to replace traditional methods that may involve corrosive reagents or metal catalysts researchgate.net. These methods aim to improve the environmental footprint of nitrile synthesis by simplifying separation processes and eliminating hazardous waste researchgate.net.

Investigation in Supramolecular Chemistry and Molecular Self-Assembly (e.g., host-guest interactions)

While direct studies on this compound are not prominent, the broader family of benzonitrile derivatives has been a subject of interest in supramolecular chemistry. These compounds are recognized for their potential to act as guest molecules in host-guest complexes.

Recent research has demonstrated that various benzonitrile derivatives can be precisely recognized by synthetic host molecules, such as phenylphosphine oxide-bridged aromatic supramolecular macrocycles. nih.gov This recognition is driven by non-covalent interactions, leading to the formation of highly specific "key-lock" complexes. nih.gov The versatility of the benzonitrile scaffold allows for the accommodation of structurally diverse derivatives within the host's cavity. nih.gov

The general principle involves the nitrile group and the aromatic ring of the benzonitrile derivative interacting with the interior of a macrocyclic host. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking. The specific substituents on the benzonitrile ring, such as an isopentyloxy group, would influence the steric and electronic properties of the guest molecule, thereby affecting the binding affinity and selectivity with a given host.

Although detailed findings for this compound are not available, the table below illustrates the types of interactions and data typically analyzed in such supramolecular studies, using a hypothetical interaction between a host and a generic benzonitrile derivative guest.

| Host Molecule | Guest Molecule | Key Interactions | Binding Affinity (Hypothetical) |

| Macrocycle A | Benzonitrile Derivative | Hydrogen Bonding, π-π Stacking | High |

| Cyclodextrin B | Benzonitrile Derivative | Hydrophobic Interactions | Moderate |

| Calixarene C | Benzonitrile Derivative | C-H...π Interactions | Varies with substitution |

Further research would be necessary to specifically elucidate the role of the isopentyloxy group in directing the self-assembly processes and determining the stability of host-guest complexes involving this compound.

Future Research Directions and Outlook in 2 Isopentyloxy Benzonitrile Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 2-(Isopentyloxy)benzonitrile and related alkoxybenzonitriles traditionally relies on established methods. However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. One promising avenue is the exploration of paired electrosynthesis, a technique that could enable the direct synthesis of nitriles from carboxylic acids at room temperature without the need for toxic reagents or expensive catalysts. For instance, a novel cyanation reaction of benzoic acid to benzonitrile (B105546) has been achieved through electrolysis in liquid ammonia, where benzoic acid is reduced to benzyl alcohol and subsequently converted to benzonitrile. rsc.org Adapting such electrochemical methods for the synthesis of this compound from 2-(isopentyloxy)benzoic acid could offer a greener alternative to traditional synthetic protocols.

Another area of development is the use of ionic liquids as recyclable catalysts and reaction media. A novel green synthetic route for benzonitrile has been proposed using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, leading to high yields and easy product isolation. rsc.org Applying this methodology to the synthesis of this compound could significantly improve the sustainability and efficiency of its production. Furthermore, advancements in catalytic systems, such as the use of transition metal oxide clusters in zeolites for the ammoxidation of alkylbenzenes, could be adapted for the synthesis of substituted benzonitriles with high selectivity and efficiency. medcraveonline.com

Exploration of Unprecedented Reactivity Patterns for Functionalization

The reactivity of this compound is largely dictated by its two key functional groups: the nitrile and the ether. Future research is expected to uncover novel reactivity patterns for both, leading to new avenues for functionalization.

The robust nature of the C(aryl)-O bond in aryl ethers has traditionally limited their use in cross-coupling reactions. acs.orgresearchgate.net However, recent breakthroughs in nickel-catalyzed C-O bond activation have opened up new possibilities for the functionalization of aryl ethers. acs.orgresearchgate.netnih.govresearchgate.net These methods could be applied to this compound to cleave the C-O bond and introduce a variety of substituents at the 2-position of the benzonitrile ring, a transformation that is challenging to achieve through conventional methods. This would allow for the late-stage functionalization of complex molecules containing the this compound scaffold.

The nitrile group itself is a versatile handle for a wide range of chemical transformations. nbinno.com While reactions such as hydrolysis, reduction, and cycloadditions are well-established, future research may focus on exploring unprecedented reactivity. For example, the use of benzonitrile as a precursor to N-substituted benzamides via reaction with amines is a known transformation. wikipedia.org However, the development of novel catalytic systems could enable more complex and selective transformations of the nitrile group in the presence of the ether functionality. Furthermore, electrochemical methods have been developed for the C-H amidation of arenes using benzonitrile as the nitrogen source, demonstrating the potential for novel carbon-nitrogen bond-forming reactions. nih.govrsc.org

Integration with Advanced Characterization Techniques (e.g., operando spectroscopy)

To gain a deeper understanding of the reaction mechanisms and catalyst behavior in the synthesis and transformation of this compound, the integration of advanced characterization techniques will be crucial. Operando spectroscopy, which involves the spectroscopic characterization of a catalytic material during a reaction under actual operating conditions, is a particularly powerful tool. wikipedia.orgrsc.orgresearchgate.nethidenanalytical.com

By coupling techniques such as in-situ FTIR, Raman, or X-ray absorption spectroscopy with simultaneous measurement of catalytic activity and selectivity, researchers can establish structure-reactivity relationships and identify reaction intermediates. nih.govspectroscopyonline.commt.comacs.orgmdpi.comchemcatbio.org For example, in-situ FTIR spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic information. nih.govacs.org Applying operando spectroscopy to the catalytic synthesis of this compound could help optimize reaction conditions and design more efficient catalysts.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Materials Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemistry by enabling the prediction of reaction outcomes and the optimization of synthetic routes. bohrium.comresearchgate.net These tools can be leveraged to accelerate the discovery and development of novel synthetic pathways for this compound and to predict its properties for various applications.

ML models can be trained on large datasets of chemical reactions to predict the optimal reaction conditions, such as catalyst, solvent, and temperature, for a given transformation. nih.govcncb.ac.cn This can significantly reduce the number of experiments required to optimize a synthetic route, saving time and resources. bohrium.com For example, machine learning-guided strategies are being developed to design and optimize reaction conditions for complex organic syntheses. nih.govcncb.ac.cn Furthermore, ML algorithms can be used to predict the physicochemical and biological properties of molecules, which can guide the design of new this compound derivatives with desired functionalities for materials science or pharmaceutical applications. Active learning and transfer learning are emerging as powerful strategies for reaction development, even with limited data. nih.gov

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational and experimental chemistry provides a powerful framework for understanding and predicting chemical reactivity. acs.orgscielo.brrsc.orgnih.govnih.gov Computational chemistry can be used to elucidate reaction mechanisms, rationalize experimental observations, and predict the properties of molecules, while experimental studies can validate computational predictions and provide real-world data.